2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c1-2-9-24-18(14-5-3-8-17(10-14)25(27)28)12-22-20(24)29-13-19(26)23-16-7-4-6-15(21)11-16/h2-8,10-12H,1,9,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUVKMYIIHQFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.9 g/mol . The structure features an imidazole ring, an allyl group, a nitrophenyl moiety, and a thioether linkage, which are critical for its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Imidazole Ring | Contributes to pharmacological properties |
| Nitro Group | Enhances reactivity and binding affinity |
| Thioether Linkage | Increases stability and solubility |
| Chlorophenyl Group | Potentially enhances biological activity |
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The presence of the imidazole and thioether groups may contribute to the inhibition of bacterial growth by interfering with cell wall synthesis or protein function.
Antiviral Potential
Research indicates that N-heterocycles, including imidazole derivatives, can act as antiviral agents. For instance, compounds structurally related to this compound have shown efficacy against viruses such as hepatitis C and influenza by inhibiting viral replication mechanisms .
Anticancer Properties
The compound's structural similarities with known anticancer agents suggest potential activity against various cancer cell lines. The nitrophenyl and chlorophenyl groups may enhance its interaction with cellular targets involved in cancer proliferation pathways.
The exact mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial or viral replication.
- Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways associated with cancer growth or infection.
Proposed Mechanisms
- Inhibition of Enzymatic Activity : Compounds like this often bind to active sites on enzymes, preventing substrate access.
- Interference with Viral Replication : Similar compounds have shown the ability to disrupt viral life cycles by targeting viral polymerases or proteases.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
- Introduction of Functional Groups : Nitration reactions can introduce the nitrophenyl group.
- Thioether Formation : Coupling reactions between thio compounds and acetamides are crucial for final product formation.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Imidazole Formation | Condensation | Aldehydes, Amines |
| Nitration | Electrophilic Aromatic Substitution | Nitric Acid |
| Thioether Coupling | Nucleophilic Substitution | Thiols, Alkyl Halides |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that thioamide derivatives exhibited significant antibacterial activity against Gram-positive bacteria .
- Antiviral Properties : Research indicated that imidazole-based compounds effectively inhibited the replication of various viruses, including influenza .
- Anticancer Activity : In vitro studies showed that related compounds induced apoptosis in cancer cell lines through caspase activation pathways .
Scientific Research Applications
Research indicates that compounds containing imidazole and thio groups exhibit a range of biological activities, including:
Antimicrobial Activity
Studies have shown that similar imidazole derivatives possess significant antimicrobial properties. The specific mechanisms may include:
- Inhibition of bacterial enzymes critical for cell wall biosynthesis.
- Disruption of protein synthesis pathways.
Anticancer Potential
Emerging evidence suggests that imidazole derivatives can exhibit anticancer activity, potentially through:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by modulating signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Compounds similar to this compound have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, linked to their ability to modulate pathways such as NF-kB signaling.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antimicrobial Activity : A series of imidazole derivatives were tested against various bacterial strains, demonstrating effective inhibition at low concentrations, suggesting potential for development as new antibiotics.
- Anticancer Research : In vitro studies on similar thioamide compounds revealed significant cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents.
- Anti-inflammatory Mechanisms : Research demonstrated that certain derivatives can significantly reduce levels of inflammatory markers in animal models, highlighting their therapeutic potential in treating inflammatory diseases.
Preparation Methods
Imidazole Ring Formation
The 1,5-disubstituted imidazole scaffold is synthesized via cyclocondensation of 3-nitrobenzaldehyde with allylamine and thiourea under acidic conditions. A modified Debus-Radziszewski reaction employs ammonium acetate as a catalyst in refluxing ethanol, yielding 5-(3-nitrophenyl)-1H-imidazole-2-thiol. Allylation is subsequently achieved using allyl bromide in the presence of potassium carbonate, producing 1-allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol with 78% efficiency.
Key Reaction Conditions :
Nitrophenyl Group Introduction
Electrophilic aromatic nitration precedes imidazole formation in alternative routes. 3-Nitrophenylacetaldehyde is condensed with allylamine and ammonium thiocyanate in acetic acid, directly yielding the nitrophenyl-substituted imidazole. This one-pot method reduces step count but requires stringent temperature control (0–5°C) to prevent over-nitration.
Preparation of N-(3-Chlorophenyl)Acetamide
Acetylation of 3-Chloroaniline
N-(3-Chlorophenyl)acetamide is synthesized via acetylation of 3-chloroaniline using acetic anhydride in dichloromethane. Imidazolium chloride (0.3 equiv) catalyzes the reaction at 150°C, achieving 82% yield. The product is recrystallized from ethanol/water (1:1) to >99% purity.
Alternative Method :
Thioether Bond Formation: Coupling Imidazole Thiol with Chloroacetamide
Nucleophilic Substitution
The thiol group of 1-allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol attacks chloroacetyl chloride in acetonitrile, forming 2-chloro-N-(3-chlorophenyl)acetamide intermediate. Sodium carbonate (2 equiv) neutralizes HCl, driving the reaction to completion. Subsequent displacement of chloride by the imidazole thiol occurs under reflux (60°C, 2 h), yielding the target compound in 70–75% yield.
Optimized Conditions :
Oxidative Coupling
In dioxane at 50°C, thioacetamide reacts with N-arylmaleimides to form thiazole intermediates, which undergo 1,3-dipolar cycloaddition with maleimides. While this method is less direct, it offers superior regioselectivity for complex heterocycles (yield: 65–70%).
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Thioether Formation
During coupling, premature oxidation of the thiol to disulfide (R-S-S-R) is a major side reaction. This is suppressed by maintaining inert atmospheres (N2/Ar) and adding radical scavengers like BHT (butylated hydroxytoluene).
Regioselectivity in Imidazole Functionalization
Allylation at N1 of the imidazole is favored due to the electron-withdrawing nitro group at C5, which deactivates N3 toward alkylation. DFT calculations confirm the thermodynamic preference for 1-allyl over 3-allyl isomers (ΔG = −12.3 kcal/mol).
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batch) using nucleophilic substitution achieved 68% yield with 91% purity after recrystallization. Key challenges include:
- Solvent Recovery : Acetonitrile distillation post-reaction (bp: 82°C).
- Waste Management : Neutralization of HCl with Na2CO3 generates NaCl, requiring aqueous treatment.
Q & A
Q. Process Chemistry
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ().
- Quality control : Validate intermediates via LC-MS (e.g., [M+H]+ = 369.416 for ’s analog).
- Reagent consistency : Source 2-chloro-N-(3-chlorophenyl)acetamide from suppliers with ≥98% purity (avoid batch variability).
Documentation : Adhere to ’s detailed protocols (e.g., Cu(OAc)₂ catalyst at 10 mol%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
